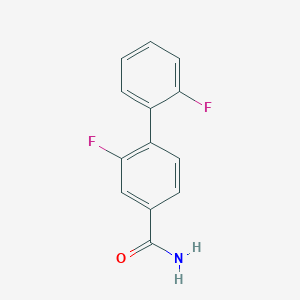

2',2-Difluorobiphenyl-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(2-fluorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c14-11-4-2-1-3-9(11)10-6-5-8(13(16)17)7-12(10)15/h1-7H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYPGWKEOCHCJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Modern Chemical Research Paradigms

In the realm of contemporary chemical science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational drug design and materials science. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. researchgate.netgoogle.com This has led to a surge in the development of fluorinated analogues of existing compounds, a strategy often referred to as "fluorine chemistry." researchgate.net

The pursuit of novel therapeutic agents is a primary driver of this trend. For instance, the introduction of fluorine can block sites of metabolic oxidation, thereby enhancing a drug's half-life. This is exemplified in studies of fluorinated biphenyl (B1667301) derivatives, where the position of the fluorine atom can significantly impact the molecule's biotransformation. researchgate.net Furthermore, the modulation of electronic properties through fluorination can lead to enhanced interactions with protein targets, a critical factor in improving a drug's potency. google.com

Beyond medicinal chemistry, fluorinated biphenyls are also gaining traction in materials science. Their unique electronic and photophysical properties make them promising candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The synthesis of novel fluorinated biphenyl compounds is often achieved through advanced catalytic methods, such as the Suzuki-Miyaura coupling reaction, which allows for the precise and efficient construction of the biphenyl core. google.com

Overview of Biphenyl Carboxamide Scaffolds in Chemical Science

The biphenyl-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. This structural motif consists of two phenyl rings linked together, with a carboxamide group attached to one of the rings. The versatility of this scaffold lies in the ability to readily modify the substitution patterns on both the biphenyl (B1667301) core and the carboxamide nitrogen, allowing for the fine-tuning of a compound's pharmacological profile.

A notable example of the therapeutic potential of this scaffold is found in the development of antagonists for the platelet-activating factor (PAF). mdpi.com Researchers have synthesized series of N-substituted biphenyl-4-carboxamides and evaluated their ability to inhibit PAF-induced biological responses. mdpi.com These studies have demonstrated that subtle structural modifications, such as the introduction of a methyl group on the side chain, can significantly enhance potency and improve oral bioavailability by increasing resistance to metabolic degradation. mdpi.com

The biphenyl-carboxamide framework has also been explored for its potential in treating other conditions. For instance, derivatives of this scaffold have been investigated as inhibitors of carbonic anhydrase, an enzyme implicated in glaucoma. scilit.com The ability to synthesize a wide array of analogues allows for the exploration of structure-activity relationships, guiding the design of more potent and selective inhibitors.

The following table provides an overview of selected biphenyl-carboxamide derivatives and their investigated applications, highlighting the chemical diversity and therapeutic potential of this scaffold.

| Compound Name | Investigated Application | Key Structural Features |

| N-[4-(3-pyridinyl)butyl]-1,1'-biphenyl-4-carboxamides | Platelet-Activating Factor (PAF) Antagonist mdpi.com | Biphenyl-4-carboxamide core with a pyridinylbutyl side chain. mdpi.com |

| 1,1'-Biphenyl-4-sulfonamides | Carbonic Anhydrase Inhibitors scilit.com | Biphenyl core with a sulfonamide group instead of a carboxamide. scilit.com |

| 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid | Anti-inflammatory sigmaaldrich.com | A related structure with a difluorobiphenyl moiety and a carboxylic acid. sigmaaldrich.com |

Identification of Knowledge Gaps and Opportunities for 2 ,2 Difluorobiphenyl 4 Carboxamide Research

Strategic Approaches to Biphenyl (B1667301) Core Synthesis

The formation of the aryl-aryl bond is the cornerstone of synthesizing the biphenyl framework. While numerous methods exist, palladium-catalyzed cross-coupling reactions represent the most robust and widely utilized strategies.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are central to modern organic synthesis due to their efficiency, functional group tolerance, and mild reaction conditions. libretexts.org The Suzuki-Miyaura coupling is arguably the most prominent of these methods for constructing biaryl systems. libretexts.orgbldpharm.com This reaction involves the coupling of an organoboron species (like a boronic acid or ester) with an organohalide.

A plausible and efficient route to the 2',2-difluorobiphenyl core of the target molecule involves the Suzuki-Miyaura coupling of a 2-fluorophenylboronic acid with a suitably substituted halo-aromatic, such as a methyl 3-fluoro-4-halobenzoate . The presence of fluorine atoms on the coupling partners can be challenging, as polyfluorophenyl boronic acids are known to be unstable and can undergo rapid deboronation under basic conditions. mit.edu However, the development of specialized palladium precatalysts and ligands, such as those based on monodentate biarylphosphines (e.g., XPhos), allows for these challenging couplings to proceed efficiently, often at room temperature or slightly elevated temperatures with short reaction times. mit.edu These advanced catalytic systems generate the active Pd(0) species quickly, outcompeting the boronic acid decomposition. mit.edu

The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) species. bldpharm.com

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by a base. bldpharm.com

Reductive Elimination: The two aryl groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. bldpharm.com

Below is a table summarizing typical components used in Suzuki-Miyaura couplings for synthesizing fluorinated biphenyls.

| Component | Example | Role in Reaction | Citation |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. | libretexts.org |

| Ligand | XPhos, PCy₃ | Stabilizes the Pd catalyst and enhances its reactivity. | mit.edumdpi.com |

| Boron Reagent | 2-Fluorophenylboronic acid | Provides one of the aryl rings for the biphenyl core. | mit.edu |

| Aryl Halide | Methyl 3-fluoro-4-bromobenzoate | Provides the second aryl ring and the precursor to the carboxamide. | nih.gov |

| Base | K₃PO₄, K₂CO₃ | Activates the boronic acid for transmetalation. | libretexts.orgmit.edu |

| Solvent | THF/Water, DMF | Provides the medium for the reaction. | libretexts.orgmit.edu |

Alternative Coupling Strategies for Aryl-Aryl Bond Formation

While palladium-catalyzed reactions are dominant, other strategies offer viable alternatives for forming the biphenyl skeleton.

The Ullmann reaction is a classic method that uses copper to couple two aryl halides. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures (over 200 °C) and stoichiometric amounts of copper powder. wikipedia.orgrsc.org These conditions are typically reserved for electron-deficient aryl halides. wikipedia.org Modern variations have been developed using soluble copper catalysts and ligands, which can proceed under milder conditions. wikipedia.org For the synthesis of a difluorobiphenyl, a symmetrical Ullmann coupling of a 1-halo-2-fluorobenzene could be envisioned, followed by functionalization at the 4-position, though this approach lacks the convergence of a cross-coupling strategy.

Direct C-H arylation has emerged as a powerful, atom-economical alternative that avoids the pre-functionalization required for traditional cross-coupling partners (i.e., organometallics and organoborons). nii.ac.jpnih.govresearchgate.net This method involves the coupling of an aryl halide with the C-H bond of another aromatic ring, catalyzed by a transition metal, typically palladium. nii.ac.jp For instance, one could theoretically couple a 2-fluoro-halobenzene with a 3-fluorobenzoic acid derivative via C-H activation. Rhodium(III) has also been shown to catalyze the C-H arylation of certain substrates, such as N-nitrosoanilines, with arylboronic acids, showcasing the expanding scope of these reactions. nih.gov

Selective Fluorination Techniques for Aromatic Systems

The introduction of fluorine atoms onto an aromatic ring can dramatically alter a molecule's properties. The synthesis of this compound requires fluorine at specific positions, which can be achieved either by using pre-fluorinated starting materials (as described in the Suzuki coupling approach) or by direct fluorination of a biphenyl intermediate.

Nucleophilic Fluorination Approaches

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing fluorine. nih.gov This reaction involves the displacement of a good leaving group (such as a nitro group or a halide) from an activated aromatic ring by a fluoride (B91410) ion. The aromatic ring must be electron-deficient, typically containing strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group, to facilitate the attack of the fluoride nucleophile. nih.gov

For the synthesis of the target molecule, one could envision a route starting with a 2,2'-dihalobiphenyl-4-carboxylic acid ester. A nucleophilic "Halex" (halogen exchange) reaction could then be employed to replace the halogens with fluorine. Key components for this transformation include:

Fluoride Source: Anhydrous alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF) are commonly used. nih.gov Tetraalkylammonium fluorides, such as tetrabutylammonium (B224687) fluoride (TBAF), offer higher reactivity in organic solvents. illinois.edu

Solvent: High-boiling polar aprotic solvents like DMSO, DMF, or sulfolane (B150427) are required to achieve the necessary reaction temperatures and to solubilize the fluoride salts. nih.gov

Phase-Transfer Catalyst: To enhance the solubility and nucleophilicity of the fluoride salt, a phase-transfer catalyst like 18-crown-6 (B118740) may be used, especially with KF. nih.gov

The reactivity in SNAr fluorination is highly dependent on the substrate and reaction conditions. The use of tertiary alcohols as a reaction medium has been shown to significantly enhance the reactivity of alkali metal fluorides, providing an alternative to traditional aprotic solvents and improving selectivity. illinois.edu

Electrophilic Fluorination Methodologies

Electrophilic fluorination offers a complementary approach where a carbon-centered nucleophile (an electron-rich aromatic ring) attacks an electrophilic fluorine source ("F+"). researchgate.net This method is suitable for fluorinating arenes that are not activated towards nucleophilic attack.

The development of N-F reagents has made electrophilic fluorination safer and more practical than using elemental fluorine (F₂). researchgate.net Common electrophilic fluorinating agents include:

| Reagent Name | Acronym | Characteristics | Citation |

| N-Fluorobenzenesulfonimide | NFSI | A stable and effective reagent for fluorinating a wide range of nucleophiles. | researchgate.net |

| Selectfluor® | F-TEDA-BF₄ | A user-friendly, non-volatile, and powerful electrophilic fluorinating agent. | researchgate.net |

| N-Fluoropyridinium salts | - | Their reactivity can be tuned by changing the substituents on the pyridine (B92270) ring. | researchgate.net |

For the target molecule, direct electrophilic fluorination of a biphenyl-4-carboxamide intermediate at the 2 and 2' positions would be challenging due to regioselectivity issues. The directing effects of the existing substituents would need to be carefully considered. It is generally more feasible to introduce the fluorine atoms via other methods before constructing the final ring system.

Carboxamide Functionalization and Derivatization

The final step in the synthesis of this compound is the formation of the primary amide from the corresponding carboxylic acid. This transformation is one of the most fundamental and frequently performed reactions in medicinal chemistry.

A standard and reliable method involves activating the carboxylic acid group of 2',2'-difluorobiphenyl-4-carboxylic acid to make it more susceptible to nucleophilic attack by ammonia (B1221849) or an ammonia equivalent. Common coupling reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

A more modern approach involves the in situ conversion of the carboxylic acid to an acyl fluoride, which is a highly reactive intermediate for amidation. For example, 2-pyridinesulfonyl fluoride (PyFluor) can be used to convert a carboxylic acid into its acyl fluoride under mild conditions. This intermediate then readily reacts with an amine (in this case, ammonia) to form the desired amide, often in a one-pot procedure. rsc.org This method provides easy access to amides and avoids the use of harsher reagents that might be incompatible with other functional groups on the molecule. rsc.org

The general process for amide formation can be summarized as follows:

Activation: The carboxylic acid is treated with a coupling reagent (e.g., EDC/HOBt) or a deoxyfluorinating agent (e.g., PyFluor) to form a highly reactive intermediate (an activated ester or an acyl fluoride).

Coupling: The activated intermediate is then treated with an amine source (e.g., ammonium (B1175870) hydroxide (B78521) or ammonia gas) which acts as the nucleophile, attacking the activated carbonyl carbon.

Workup: The reaction is worked up to isolate the final amide product.

These derivatization strategies are not limited to primary amides; a wide variety of substituted amides can be synthesized by using primary or secondary amines in the coupling step, allowing for the generation of diverse chemical analogs.

Amidation Reactions and Optimization

The conversion of 2',2-difluorobiphenyl-4-carboxylic acid to its corresponding carboxamide is a critical step in the synthesis of the title compound. Direct amidation, the condensation of a carboxylic acid with an amine, is an atom-economical approach, but often requires harsh conditions. youtube.com Catalytic methods are therefore preferred to facilitate the reaction under milder conditions. rsc.org

Various catalytic systems have been developed for direct amidation, many of which are applicable to a wide range of substrates, including functionalized aromatic carboxylic acids. mdpi.com Boron-based catalysts, in particular, have shown significant promise. For instance, ortho-iodoarylboronic acids have been identified as effective catalysts for direct amidation at room temperature, with their efficacy enhanced by the presence of molecular sieves which act as a dehydrating agent. sigmaaldrich.comnih.gov Optimization studies have revealed that the electronic properties of the arylboronic acid catalyst play a crucial role; electron-donating substituents on the catalyst, such as a para-alkoxy group, can increase the reaction rate and yield. sigmaaldrich.comnih.gov The catalyst 5-methoxy-2-iodophenylboronic acid (MIBA) has been demonstrated to be highly active, promoting the formation of amides from various carboxylic acids and amines in short reaction times. organic-chemistry.org

The optimization of reaction parameters is essential for maximizing the yield and purity of this compound. This includes screening of catalysts, solvents, temperature, and the stoichiometry of the reactants. Mechanistic studies suggest that these reactions may proceed through the formation of an acylborate intermediate. organic-chemistry.org

Table 1: Overview of Catalytic Systems for Direct Amidation of Carboxylic Acids

| Catalyst System | Key Features & Conditions | Advantages | Potential Considerations |

| ortho-Iodoarylboronic Acids (e.g., MIBA) | Room temperature, molecular sieves (dehydrating agent). sigmaaldrich.comnih.gov | Mild conditions, high yields, recyclable catalyst. nih.govorganic-chemistry.org | Requires molecular sieves, catalyst stability can be a factor. youtube.com |

| Titanium(IV) Fluoride (TiF₄) | Refluxing toluene, 5-10 mol% catalyst loading. acsgcipr.org | Efficient for both aromatic and aliphatic acids. acsgcipr.org | Higher temperatures required compared to some boronic acid systems. |

| Diboronic Acid Anhydrides | Effective for hydroxy acids without dehydrating agents. mdpi.com | Does not require molecular sieves for certain substrates. mdpi.com | May not be effective for 'simple' carboxylic acids lacking hydroxyl groups. mdpi.com |

| Enzymatic Catalysis (e.g., Lipases) | Often occurs in organic solvents, can use activated esters or direct condensation. nih.gov | High selectivity, mild conditions, environmentally friendly. nih.gov | Substrate scope can be limited, ATP may be required for activation. nih.gov |

Stereoselective Synthesis of Chiral Analogs of this compound

The introduction of chirality into analogs of this compound can be achieved through the principle of atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. In biphenyl compounds, bulky substituents at the ortho positions can hinder free rotation, leading to the existence of stable, isolable enantiomers. The presence of the two fluorine atoms at the 2 and 2' positions of the biphenyl core can contribute to creating a barrier to rotation, making atropisomeric analogs accessible.

The synthesis of conformationally stable atropisomeric biphenyls has been demonstrated, where intramolecular hydrogen bonding can further stabilize the axial chirality. nih.gov For the synthesis of chiral carboxamide analogs, stereoselective methods are required to control the formation of the desired atropisomer.

A novel strategy for the atropselective synthesis of C–N atropisomeric amides involves intramolecular acyl transfer. whiterose.ac.uk In this approach, a pro-atropisomeric secondary aniline (B41778), functionalized with a tethered Lewis basic group, is acylated. The initial acylation occurs at the more nucleophilic Lewis basic site, followed by a rate-determining intramolecular acyl transfer to the aniline nitrogen, which controls the stereochemical outcome. whiterose.ac.uk These reactions often proceed under kinetic control, yielding products with high diastereomeric ratios that are stable at room temperature. whiterose.ac.uk Furthermore, the kinetically favored product can sometimes be isomerized to the thermodynamically more stable atropisomer upon heating. whiterose.ac.uk

Table 2: Strategies for Stereoselective Synthesis of Atropisomeric Amides

| Strategy | Description | Key Advantages |

| Intramolecular Acyl Transfer | A tethered Lewis basic group directs the acylation and subsequent intramolecular transfer to an aniline, controlling the atropisomeric outcome. whiterose.ac.uk | High atropselectivity under kinetic control, access to both kinetic and thermodynamic products. whiterose.ac.uk |

| Chiral Auxiliary | A chiral group is temporarily incorporated into one of the starting materials to direct the stereochemical course of the key bond-forming reaction. | Well-established methodology, predictable stereochemical outcomes. |

| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one atropisomer over the other during the biphenyl coupling or amidation step. | High catalytic efficiency, avoids stoichiometric chiral reagents. |

| Chiral Resolution | A racemic mixture of atropisomers is separated into its constituent enantiomers, often through chromatography with a chiral stationary phase or by forming diastereomeric salts. nih.gov | Applicable when direct stereoselective synthesis is not feasible. nih.gov |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound addresses environmental impact and sustainability. The synthesis typically involves a Suzuki-Miyaura cross-coupling reaction to form the biphenyl backbone, followed by amidation. Both steps can be optimized for greenness.

For the Suzuki-Miyaura coupling, a major focus is on the solvent and catalyst system. Traditional solvents like DMF, NMP, and 1,4-dioxane (B91453) are being replaced with greener alternatives. acsgcipr.org A solvent selection guide for the Suzuki-Miyaura coupling of amides identified i-PrOAc as a recommended environmentally friendly solvent, with alternatives including MTBE, CPME, and dimethyl carbonate. acs.orgfigshare.com The use of nickel catalysts as an alternative to palladium is also a growing area of interest. acs.org When palladium is used, heterogeneous catalysts like palladium on carbon (Pd/C) are preferred as they can be more easily recovered and reused, minimizing product contamination with residual metal. acsgcipr.org

For the amidation step, direct catalytic methods are inherently greener than those requiring stoichiometric activating agents, as their only byproduct is water. youtube.com The use of recyclable catalysts and performing reactions in green solvents or even under solvent-free conditions further enhances the environmental profile of the synthesis. researchgate.net

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

| Synthetic Step | Traditional Approach | Green Chemistry Approach |

| Biphenyl Formation (Suzuki-Miyaura Coupling) | Palladium catalysts with complex ligands in solvents like DMF or 1,4-dioxane. acsgcipr.org | Heterogeneous catalysts (e.g., Pd/C) or base metal catalysts (e.g., Nickel). acsgcipr.orgacs.org Solvents such as 2-MeTHF, CPME, or water. acsgcipr.orgacs.org |

| Amidation | Use of stoichiometric coupling reagents (e.g., carbodiimides), generating significant waste. | Direct catalytic amidation using recoverable catalysts (e.g., boronic acids) with water as the only byproduct. rsc.orgorganic-chemistry.org |

| Reagents | Use of large molar excesses of reagents. acsgcipr.org | Optimization to use near-equimolar amounts of substrates. organic-chemistry.org Use of simple, inorganic bases. acsgcipr.org |

| Purification | Often requires chromatography, consuming large volumes of solvent. | Crystallization as a method of purification; development of processes that minimize impurities, reducing the need for extensive purification. |

Scalable Synthesis and Process Chemistry Considerations for this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges that must be addressed through careful process chemistry development.

The scalability of the Suzuki-Miyaura coupling reaction is a primary concern. Issues that can arise during scale-up include catalyst stability and efficiency, as well as difficulties in product purification. numberanalytics.com For sterically hindered couplings, which may be relevant for the synthesis of the 2,2'-disubstituted biphenyl core, finding robust reaction conditions is critical. wuxiapptec.com The quality of starting materials, such as the boronic acid, can be unstable and impact the reaction's reproducibility and impurity profile. wuxiapptec.com Process parameters such as catalyst loading, charging sequence of reagents, and even the level of dissolved oxygen can have a significant effect on the reaction outcome and must be carefully controlled in a manufacturing setting. wuxiapptec.com

A significant challenge in using palladium catalysts on a large scale is the removal of residual palladium from the final product to meet strict regulatory limits for active pharmaceutical ingredients (APIs). acsgcipr.orgacs.org Techniques for palladium removal, such as treatment with aqueous sodium bisulfite at elevated temperatures, have been developed and demonstrated on a large scale. acs.org

Table 4: Key Considerations for Scalable Synthesis

| Consideration | Challenge on Scale-Up | Potential Solution / Mitigation Strategy |

| Catalyst System | High catalyst loading becomes costly; catalyst stability may decrease. numberanalytics.comwuxiapptec.com | Optimize to reduce catalyst loading; select robust catalyst systems; consider heterogeneous catalysts for easier removal and recycling. acsgcipr.org |

| Reagent Stability & Quality | Instability of reagents like boronic acids can lead to poor reproducibility and impurity formation. wuxiapptec.com | Establish strict quality control for incoming raw materials; optimize reaction conditions to minimize reagent decomposition. |

| Reaction Conditions | Heat and mass transfer limitations can lead to localized "hot spots" and inconsistent reaction profiles. | Engineering controls for efficient mixing and heat management; careful study of reaction kinetics to define safe operating parameters. |

| Impurity Profile | Small impurities at lab scale can become major issues in large batches. | Identify potential impurities and their formation pathways; develop and validate analytical methods for in-process controls. |

| Palladium Removal | Residual palladium in the final product must be below stringent regulatory limits (often in the ppm range). acs.org | Implement specific palladium scavenging steps post-reaction, such as treatment with scavenging agents or specialized filtration. researchgate.netacs.org |

| Work-up & Purification | Extraction and chromatography are often not feasible or are highly inefficient at large scale. | Develop a process that leads to direct crystallization of the product from the reaction mixture; minimize solvent use. |

Rational Design and Combinatorial Synthesis of Libraries Based on the this compound Scaffold

The rational design of new derivatives based on the this compound core often employs established pharmacophore models and computational approaches to guide the selection of substituents. The goal is to explore the chemical space around the core scaffold to identify modifications that enhance potency and selectivity for a given biological target.

While specific large-scale combinatorial libraries for this compound are not extensively documented in publicly available research, the principles of their construction can be inferred from studies on related biphenyl structures. The synthesis of such libraries typically involves the preparation of a central biphenyl acid building block, which is then diversified. For instance, a common strategy is the Suzuki-Miyaura coupling reaction, which is highly effective for creating the biphenyl core by joining two substituted phenyl rings. dovepress.com This method's tolerance for a wide range of functional groups makes it ideal for combinatorial approaches.

One could envision a library synthesis starting with a protected 4-amino or 4-carboxy-2-fluoroboronic acid derivative and coupling it with a variety of 2-fluorophenyl halides. Subsequent deprotection and amide coupling with a diverse set of amines or carboxylic acids would generate a library of this compound analogs. The construction of biphenyl combinatorial libraries has been successfully used to discover antagonists for biological targets like the vitronectin receptor. nih.gov

Impact of Positional and Substituent Modifications on Molecular Interactions

The biological activity of biphenyl carboxamide derivatives is highly sensitive to the nature and position of substituents on both phenyl rings. The introduction of fluorine, in particular, has profound effects. The high electronegativity and small size of fluorine atoms can alter the electronic distribution and reactivity of the molecule, which in turn can enhance drug-receptor interactions and lipophilicity. dovepress.com

Studies on fluorinated biphenyl compounds have shown that fluorine substitution can significantly enhance antibacterial activity. For example, a bis-fluoro derivative of a biphenyl compound demonstrated improved potency against various bacterial strains. dovepress.com In the context of enzyme inhibition, the position of fluorine substitution is critical. For instance, in a series of biphenyl methylene (B1212753) imidazole (B134444) inhibitors of CYP17, meta-fluoro substitution on one of the phenyl rings improved activity, whereas ortho-substitution was detrimental.

Modifications to the carboxamide group also play a crucial role. The amide bond itself can participate in hydrogen bonding interactions with biological targets. Altering the substituents on the amide nitrogen can modulate solubility, cell permeability, and target engagement.

Conformational Analysis and its Influence on Biological Recognition

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for studying the conformation of fluorinated compounds in solution. chemrxiv.orgresearchgate.net Studies on the parent compound, 2,2'-difluorobiphenyl (B165479), have shown that it adopts a twisted conformation in both the solid state and in solution. The inter-ring angle is a key parameter that influences how the molecule presents its functional groups for interaction with a receptor. The precise conformation can impact the molecule's ability to adopt a bioactive conformation necessary for biological recognition.

Identification of Key Pharmacophoric Features within the Biphenyl-carboxamide System

Pharmacophore modeling is a crucial tool in drug discovery for identifying the essential steric and electronic features required for a molecule to interact with a specific biological target. dovepress.comdergipark.org.tr For the biphenyl-carboxamide scaffold, key pharmacophoric features often include:

Two aromatic rings: These provide a hydrophobic scaffold that can engage in pi-stacking or hydrophobic interactions with the target protein. The relative orientation of these rings is critical.

A hydrogen bond donor/acceptor: The carboxamide group provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), which can form key interactions with amino acid residues in a binding site. nih.gov

Substituent features: Specific substituents on the biphenyl rings can act as additional hydrogen bond donors or acceptors, or introduce specific steric bulk that can enhance binding affinity and selectivity.

Pharmacophore-based design has been successfully applied to tailor biphenyl amide derivatives for specific targets, such as the 5-HT2B receptor. nih.gov In these studies, the biphenyl unit provides essential hydrophobic interactions, while modifications to the amide portion are used to fine-tune interactions with key residues.

Application of Chemoinformatics and Data Mining in SAR/SMR Studies of this compound Analogs

Chemoinformatics and data mining are increasingly used to analyze the large datasets generated from SAR studies and to build predictive models. dovepress.comdergipark.org.tr Quantitative Structure-Activity Relationship (QSAR) is a chemoinformatic method that correlates variations in the physicochemical properties of compounds with their biological activities to derive a mathematical relationship. dovepress.com

Data Collection: Assembling a dataset of this compound analogs with their corresponding biological activity data.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analog, such as electronic, steric, and lipophilic properties.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a QSAR model that predicts biological activity based on the calculated descriptors.

Model Validation: Rigorously validating the model to ensure its predictive power.

Such models can then be used to predict the activity of virtual compounds, prioritize synthetic efforts, and provide insights into the key structural features driving activity. For example, QSAR studies on other biphenyl derivatives have highlighted the importance of specific topological and electronic descriptors for their analgesic activity. nih.gov

Molecular Mechanism of Action Elucidation for 2 ,2 Difluorobiphenyl 4 Carboxamide

Exploration of Putative Molecular Targets and Binding Partners

The initial step in elucidating a compound's mechanism of action is the identification of its molecular targets. This often involves techniques such as affinity chromatography, proteomics-based approaches, or computational modeling to predict potential binding partners. At present, there are no published studies that identify or suggest any putative molecular targets or binding partners for 2',2-Difluorobiphenyl-4-carboxamide.

Analysis of Ligand-Target Interaction Kinetics and Thermodynamics

Understanding the kinetics (the rates of association and dissociation) and thermodynamics (the energy changes upon binding) of a ligand-target interaction is fundamental to characterizing its potency and duration of action. nih.govnih.govbmglabtech.com These parameters are typically determined using methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Without an identified target for this compound, no such kinetic or thermodynamic data has been generated.

Subcellular Localization and Distribution Studies in Model Systems

The efficacy of a compound can be significantly influenced by its ability to reach its target within the cell. Subcellular localization studies, often employing fluorescence microscopy or cell fractionation techniques, are used to determine the distribution of a compound within different cellular compartments, such as the plasma membrane, nucleus, or intracellular organelles. nih.gov There is no available data on the subcellular localization or distribution of this compound in any model system.

Downstream Signaling Cascade Investigations

Once a compound interacts with its primary target, it can trigger a cascade of downstream signaling events that ultimately lead to a physiological response. Investigating these downstream effects is key to a full mechanistic understanding. This can involve analyzing changes in gene expression, protein phosphorylation, or the release of secondary messengers. As the primary target and initial cellular effects of this compound are unknown, no investigations into its downstream signaling cascades have been reported.

Computational Chemistry and in Silico Approaches for 2 ,2 Difluorobiphenyl 4 Carboxamide

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of a molecule like 2',2'-Difluorobiphenyl-4-carboxamide. core.ac.uknih.gov These methods solve approximations of the Schrödinger equation to provide insights into molecular properties.

For 2',2'-Difluorobiphenyl-4-carboxamide, DFT calculations could be employed to determine a range of properties. The optimization of the molecule's three-dimensional geometry would be the initial step, predicting bond lengths, bond angles, and the dihedral angle between the two phenyl rings. The torsional barrier for rotation around the biphenyl (B1667301) linkage, a critical factor for its conformational flexibility, could also be calculated. Studies on the parent compound, 2,2'-difluorobiphenyl (B165479), have shown that the inter-ring angle is a key determinant of its properties. researchgate.net

Furthermore, QM calculations can elucidate the electronic properties. The distribution of electron density can be visualized through molecular orbital plots, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's reactivity, with the HOMO-LUMO gap indicating its kinetic stability. A smaller gap generally suggests higher reactivity.

Other electronic properties that can be calculated include the electrostatic potential surface, which identifies electron-rich and electron-poor regions of the molecule, and various population analysis schemes that assign partial atomic charges. These calculations are invaluable for understanding intermolecular interactions.

Table 1: Hypothetical Quantum Mechanical Properties of 2',2'-Difluorobiphenyl-4-carboxamide Calculated using DFT

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |

| Torsional Angle | 60° | Defines the 3D conformation of the biphenyl system. |

Molecular Docking and Dynamics Simulations with Macromolecular Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. nih.gov For 2',2'-Difluorobiphenyl-4-carboxamide, which contains a carboxamide group often found in enzyme inhibitors like PARP inhibitors, molecular docking could be instrumental in identifying potential biological targets. nih.govnih.gov

The process involves placing the 3D structure of 2',2'-Difluorobiphenyl-4-carboxamide into the binding site of a target protein and using a scoring function to estimate the binding affinity. This can reveal key interactions, such as hydrogen bonds between the carboxamide group and amino acid residues, or pi-stacking interactions involving the biphenyl rings.

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. researchgate.netscilit.com MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the binding pose predicted by docking. tandfonline.com By simulating the complex in a solvated environment, one can observe conformational changes in both the ligand and the protein, and calculate the binding free energy with greater accuracy. This can help to understand the selectivity of inhibitors for different protein isoforms, such as between PARP-1 and PARP-2. nih.gov

Table 2: Hypothetical Molecular Docking and MD Simulation Results for 2',2'-Difluorobiphenyl-4-carboxamide with a Putative Target (e.g., PARP-1)

| Parameter | Hypothetical Value | Interpretation |

| Docking Score | -9.5 kcal/mol | A lower score suggests a more favorable binding interaction. |

| Key Interacting Residues | GLY 863, SER 904, TYR 907 | Amino acids forming crucial hydrogen bonds or other interactions. |

| RMSD of Ligand | 1.5 Å | A lower, stable RMSD during MD simulation indicates a stable binding pose. |

| Binding Free Energy (MM/GBSA) | -50 kcal/mol | A more negative value indicates a stronger binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2',2'-Difluorobiphenyl-4-carboxamide Analogs

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. rutgers.edu To develop a QSAR model for analogs of 2',2'-Difluorobiphenyl-4-carboxamide, a dataset of structurally similar compounds with their corresponding measured biological activities (e.g., IC50 values) would be required.

Various molecular descriptors would be calculated for each analog, representing different aspects of their structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices. These descriptors are then used to build a mathematical model that can predict the activity of new, untested compounds. Machine learning algorithms are increasingly being used to develop robust QSAR models. nih.gov

For 2',2'-Difluorobiphenyl-4-carboxamide, a QSAR study could guide the optimization of its structure to enhance a desired biological activity. For instance, it could reveal whether increasing the hydrophobicity of a particular region or introducing a hydrogen bond donor at a specific position would be beneficial.

De Novo Design and Virtual Screening of Novel Scaffolds Incorporating the 2',2'-Difluorobiphenyl-4-carboxamide Moiety

De novo design and virtual screening are powerful computational tools for discovering novel drug candidates. nih.gov De novo design algorithms can generate entirely new molecular structures that are predicted to bind to a specific target. umanitoba.ca The 2',2'-difluorobiphenyl-4-carboxamide moiety could be used as a starting fragment in a de novo design process to generate novel compounds with improved properties.

Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a target of interest. nih.gov If a biological target for 2',2'-Difluorobiphenyl-4-carboxamide is identified, its structure can be used as a query in a similarity search to find commercially available analogs. Alternatively, a structure-based virtual screening campaign could be conducted using the binding site of the target protein.

Pharmacophore Generation and Ligand-Based Design Strategies

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to exert a specific biological activity. arxiv.org A pharmacophore model for 2',2'-Difluorobiphenyl-4-carboxamide could be generated based on its structure and known active analogs. The model would typically include features such as hydrogen bond donors and acceptors (from the carboxamide group), aromatic rings, and hydrophobic centers.

This pharmacophore model can then be used as a 3D query to search databases of chemical compounds for molecules that match the pharmacophoric features, a process known as pharmacophore-based virtual screening. This ligand-based design strategy is particularly useful when the 3D structure of the biological target is unknown.

Table 3: Hypothetical Pharmacophore Model for 2',2'-Difluorobiphenyl-4-carboxamide

| Pharmacophoric Feature | Location |

| Hydrogen Bond Donor | Amide N-H |

| Hydrogen Bond Acceptor | Carbonyl Oxygen |

| Aromatic Ring 1 | Phenyl ring with carboxamide |

| Aromatic Ring 2 | Difluorinated phenyl ring |

| Hydrophobic Feature | Biphenyl core |

Chemical Biology Applications and Probe Development with the 2 ,2 Difluorobiphenyl 4 Carboxamide Scaffold

Development of Affinity Probes for Target Engagement and Validation

The development of affinity probes is a cornerstone of chemical biology, enabling the identification and validation of protein targets for small molecules. An affinity probe based on the 2',2-difluorobiphenyl-4-carboxamide scaffold would typically incorporate three key components: the core scaffold for target recognition, a reactive group for covalent modification of the target, and a reporter tag for detection and enrichment.

The design of such probes often involves structure-activity relationship (SAR) studies to identify a derivative of the core scaffold with high affinity for the target protein. Once a potent binder is identified, it can be converted into an affinity-based probe (AfBP) or an activity-based probe (ABP). These probes are instrumental in confirming that a compound engages its intended target within a complex cellular environment.

For instance, in studies targeting the Epidermal Growth Factor Receptor (EGFR), activity-based probes have been used to map specific binding sites and understand drug-protein interactions at a proteome-wide scale. uu.nl A similar strategy could be applied to a this compound-based ligand. The carboxamide moiety could be functionalized with a reactive electrophile, such as an acrylamide (B121943) or a fluorophosphonate, which can form a covalent bond with a nucleophilic residue (e.g., cysteine) in the target's binding site. A reporter tag, like a biotin (B1667282) handle for streptavidin-based enrichment or a fluorescent dye for imaging, would be appended to another part of the molecule, often via a linker.

The table below illustrates potential components for an affinity probe derived from the this compound scaffold.

| Probe Component | Function | Example Functional Groups |

| Recognition Element | Binds to the target protein | This compound core |

| Reactive Group | Forms a covalent bond with the target | Acrylamide, Chloroacetamide, Fluorophosphonate |

| Reporter Tag | Enables detection and isolation | Biotin, Alkyne/Azide (B81097) (for click chemistry) |

The validation of target engagement using these probes typically involves treating cells or cell lysates with the probe, followed by proteomic analysis to identify the labeled proteins. biorxiv.org This confirms direct interaction and can reveal both on-target and potential off-target engagement, providing crucial insights for drug development. uu.nl

Use as a Chemical Tool for Perturbing and Dissecting Biological Pathways

Chemical probes are indispensable tools for perturbing and dissecting biological pathways, allowing researchers to study the functional consequences of modulating a specific protein's activity in real-time. biorxiv.org Derivatives of the this compound scaffold can be designed to act as inhibitors, activators, or modulators of specific protein functions.

For example, studies on related biphenyl-4-carboxamide structures have led to the discovery of potent and orally available antagonists for the Transient Receptor Potential Vanilloid type 1 (TRPV1) channel, a key player in pain pathways. nih.gov By systematically modifying the biphenyl-4-carboxamide core, researchers were able to develop compounds that could modulate TRPV1 activity and produce significant pain relief effects in preclinical models. nih.gov This demonstrates how a specific chemical scaffold can be optimized to create a tool for perturbing a biological pathway.

Similarly, a this compound derivative could be developed to target a specific enzyme or receptor. By treating cells or organisms with this chemical tool, researchers can observe the downstream effects on cellular signaling, gene expression, or phenotype. This "function-first" approach can uncover novel roles for proteins and elucidate complex biological circuits. uu.nl For instance, covalent ligands targeting the PA28 proteasome regulatory complex were shown to alter the presentation of a specific set of MHC-I immunopeptides, thereby perturbing the antigen processing pathway. biorxiv.org

Strategies for Bioconjugation and Imaging Probe Development

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. For the this compound scaffold, the carboxamide group serves as a primary handle for bioconjugation. Standard peptide coupling chemistries can be used to attach linkers that bear a terminal functional group suitable for conjugation, such as an azide or alkyne for copper-catalyzed or strain-promoted "click chemistry".

To develop an imaging probe, a fluorophore can be attached to the scaffold. The choice of fluorophore depends on the desired application, with considerations for brightness, photostability, and spectral properties that minimize background autofluorescence. A toolkit of fluorescent probes with varying optical wavelengths allows for multiplexed imaging experiments. nih.gov

Common Bioconjugation Strategies:

Amide Bond Formation: The carboxamide can be hydrolyzed to a carboxylic acid, which is then activated (e.g., with HATU or EDC/NHS) and reacted with an amine-containing linker or fluorophore.

Click Chemistry: An alkyne or azide group can be installed on the scaffold, allowing for a highly efficient and specific reaction with a corresponding azide- or alkyne-modified fluorophore or biomolecule.

Thiol-Maleimide Chemistry: A linker containing a maleimide (B117702) group can be attached to the scaffold for specific conjugation to cysteine residues on a protein.

The development of imaging probes based on new scaffolds is a rapidly advancing field. For example, novel probes have been designed to detect intracellular Zn2+ levels, providing insights into its role in cellular signaling. nih.gov A fluorescent probe based on this compound could be used to visualize its distribution in cells and tissues, and to identify its subcellular localization and potential binding partners.

Exploration of its Utility in Proteomic Profiling and Interactome Mapping

Proteomic profiling and interactome mapping are powerful techniques for understanding the global cellular response to a small molecule. Probes derived from the this compound scaffold can be valuable tools in these approaches.

In one common proteomic profiling method, a probe with a photoreactive group (e.g., a diazirine) and a biotin tag is used. Upon UV irradiation, the photoreactive group forms a covalent bond with any nearby proteins, including the direct target and its binding partners. The biotinylated proteins can then be enriched using streptavidin beads and identified by mass spectrometry. This technique, known as photoaffinity labeling, provides a snapshot of the protein "neighborhood" of the small molecule.

Interactome mapping can also be achieved using methods like the mammalian membrane two-hybrid (MaMTH) system, which is particularly useful for studying membrane proteins and their interactors. nih.govnih.govembopress.org In a hypothetical scenario, a derivative of this compound could be used to validate the functional consequences of protein-protein interactions identified through such screens. For example, if a MaMTH screen identifies a novel interactor of a target protein, the compound could be used to modulate the target's activity, and the functional effect on the newly identified interaction could be assessed. embopress.org

The table below outlines a general workflow for using a this compound-based probe in a proteomic experiment.

| Step | Description | Key Technique(s) |

| 1. Probe Synthesis | A derivative is functionalized with a reactive group and a reporter tag. | Organic Synthesis |

| 2. Cellular Treatment | Cells or lysates are incubated with the probe to allow target binding. | Cell Culture |

| 3. Covalent Labeling | If applicable, the reactive group is activated (e.g., by UV light). | Photoaffinity Labeling |

| 4. Protein Enrichment | Labeled proteins are isolated from the proteome. | Streptavidin Pulldown |

| 5. Protein Identification | Enriched proteins are identified. | Mass Spectrometry |

This approach can lead to the discovery of novel targets and provide a more comprehensive understanding of a compound's mechanism of action. uu.nlbiorxiv.org

Design of High-Throughput Screening Libraries Based on the this compound Framework

High-throughput screening (HTS) is a primary method for discovering new lead compounds in drug discovery. The design of the screening library is critical to the success of an HTS campaign. taylorfrancis.com A focused library based on the this compound framework could be a valuable resource for identifying modulators of specific target classes.

The design of such a library would involve creating a diverse set of analogs by varying the substituents on the biphenyl (B1667301) rings and, most importantly, on the amide nitrogen. This approach allows for the systematic exploration of the chemical space around the core scaffold. nih.gov For example, a library of biphenyl-4-carboxamide derivatives was successfully used to identify novel TRPV1 antagonists. nih.gov

Key principles for designing a high-quality screening library include:

Structural Diversity: The library should contain a wide range of chemical functionalities and three-dimensional shapes to maximize the chances of finding a hit for a given target.

Drug-Likeness: Compounds should possess physicochemical properties consistent with known drugs, such as adherence to Lipinski's "Rule of Five". ku.eduthermofisher.com This increases the likelihood that hits can be developed into viable drug candidates.

Synthetic Tractability: The chemical reactions used to generate the library should be robust and high-yielding, allowing for the rapid synthesis of a large number of compounds.

A focused library based on the this compound scaffold could be screened against a variety of targets, such as kinases, G-protein coupled receptors (GPCRs), or ion channels. The hits from such a screen would provide a starting point for lead optimization, with the initial structure-activity relationship data from the library guiding further chemical modifications. nih.gov

Advanced Analytical and Spectroscopic Characterization of 2 ,2 Difluorobiphenyl 4 Carboxamide and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of 2',2-Difluorobiphenyl-4-carboxamide. Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometry provide exceptional mass accuracy, often in the sub-ppm range, allowing for the confident assignment of a molecular formula. nih.gov For instance, the high-resolution capabilities of modern ICR mass spectrometers are well-suited for the analysis of complex molecules, ensuring precise mass determination. nih.gov

In addition to molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), provides detailed information about the molecule's fragmentation pathways. By analyzing the fragmentation pattern, researchers can deduce the connectivity of atoms within the molecule, further corroborating its structure. For complex pharmaceutical compounds, techniques like two-dimensional Fourier transform ion cyclotron resonance mass spectrometry (2D FTICR MS) can even be employed to correlate precursor and fragment ions without prior isolation. mdpi.com

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₉F₂NO |

| Calculated Monoisotopic Mass | 233.0652 |

| Observed m/z (e.g., [M+H]⁺) | 234.0725 |

| Mass Accuracy (ppm) | < 1 |

Note: The observed m/z and mass accuracy are hypothetical examples for illustrative purposes.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of this compound in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.orgrsc.org For instance, the chemical shifts in the ¹³C NMR spectrum are indicative of the different chemical environments of the carbon nuclei. omicsonline.org

Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish through-bond correlations between protons and carbons, allowing for the complete assignment of the molecule's complex spin systems. omicsonline.org

Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about through-space interactions between protons. This data is critical for determining the preferred conformation and the dynamics of the biphenyl (B1667301) system, such as the dihedral angle between the two phenyl rings. NMR can reveal the presence of conformational exchange dynamics, for example, the interconversion between different rotational isomers. copernicus.org The rotational dynamics around the linkage bond in biphenyl systems have been extensively studied both experimentally and theoretically. researchgate.net

Table 2: Representative NMR Data for a Difluorobiphenyl Derivative

| Experiment | Information Gained |

| ¹H NMR | Chemical shift and coupling constants of protons. |

| ¹³C NMR | Chemical shift of carbon atoms. |

| ¹⁹F NMR | Chemical shift of fluorine atoms. spectrabase.commdpi.com |

| COSY | Correlation between coupled protons. |

| HSQC | Correlation between protons and directly attached carbons. |

| HMBC | Correlation between protons and carbons over two or three bonds. |

| NOESY/ROESY | Through-space proximity of protons, revealing conformational details. |

This table provides a general overview of the types of information obtained from various NMR experiments.

X-ray Crystallography and Single-Crystal Diffraction for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral molecules. nih.gov For this compound, obtaining a suitable single crystal is a prerequisite for this analysis. nih.gov

Single-crystal X-ray diffraction analysis reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the carboxamide group. mdpi.compreprints.org This information is crucial for understanding the solid-state properties of the compound. The structure of 2,2'-difluorobiphenyl (B165479) has been determined by X-ray diffraction, revealing a non-planar conformation with the two fluorine atoms in a syn-arrangement and the ring normals at an angle of 58° to each other in the solid crystalline phase. researchgate.netresearchgate.net The crystal structure of biphenyl itself has been shown to be influenced by temperature and phase, with a planar structure observed at room temperature in the crystalline phase, which is believed to be an average of two twisted conformations. utah.eduwikipedia.org

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

Note: The cell parameters are hypothetical and would be determined experimentally.

Advanced Chromatographic Methods for Purity Assessment and Enantiomeric Separations

Advanced chromatographic techniques are essential for assessing the purity of this compound and for the separation of its enantiomers, if applicable. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for determining the chemical purity of the compound.

Due to the potential for axial chirality in substituted biphenyls, chiral HPLC is a critical technique for separating the enantiomers of this compound. youtube.com This separation is typically achieved using a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. The development of such methods is crucial for studying the properties of individual enantiomers.

Spectroscopic Techniques (e.g., UV-Vis, IR, CD, Fluorescence) for Interaction Studies and Solution-State Analysis

A variety of spectroscopic techniques provide valuable insights into the electronic properties and behavior of this compound in solution.

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule. The absorption spectrum is sensitive to the conjugation of the biphenyl system and can be influenced by the dihedral angle between the rings and the presence of substituents. scispace.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.net The carboxamide group will exhibit characteristic stretching vibrations for the C=O and N-H bonds. quimicaorganica.orgspectroscopyonline.com For biphenyl, IR spectra have been used to identify vibrational modes. researchgate.netnist.gov

Circular Dichroism (CD) Spectroscopy: For chiral molecules, circular dichroism spectroscopy is a powerful tool for studying the stereochemistry. aps.org In the case of axially chiral biphenyls, the CD spectrum is highly sensitive to the absolute configuration and the conformation of the molecule in solution. nih.govnih.gov The experimental CD spectra can be compared with theoretical calculations to determine the conformational behavior. acs.org

Fluorescence Spectroscopy: The fluorescence properties of biphenyl derivatives can provide information about their excited-state behavior and interactions with their environment. researchgate.netnih.gov The fluorescence emission spectrum can be influenced by factors such as solvent polarity and the presence of interacting species. researchgate.net

Future Research Trajectories and Academic Discovery Potential of 2 ,2 Difluorobiphenyl 4 Carboxamide

Integration with Systems Biology and Network Pharmacology Approaches

The traditional "one-target, one-drug" model is increasingly being supplemented by holistic approaches that consider the complex interplay of biological networks. nih.gov Systems biology and network pharmacology offer powerful frameworks to investigate the multifaceted interactions of a chemical compound within a biological system. nih.govnih.govazolifesciences.com

A systems biology approach to understanding the potential of 2',2-Difluorobiphenyl-4-carboxamide would involve a multi-pronged strategy. Initially, computational methods can be employed to predict potential protein targets. This can be achieved by screening the compound's structure against databases of known protein binding sites. Following target prediction, network pharmacology can be utilized to construct a "compound-target-disease" interaction network. nih.govfrontiersin.org This network would visually map the predicted targets and their relationships to various biological pathways and disease states.

For instance, a hypothetical network pharmacology workflow for this compound could involve:

Target Prediction: Utilizing databases such as ChEMBL, PubChem, and SwissTargetPrediction to identify potential protein targets based on structural similarity to known ligands. ebi.ac.ukyoutube.comnih.gov

Network Construction: Employing software like Cytoscape to build an interaction network of the predicted targets. nih.gov

Pathway and Disease Enrichment Analysis: Using tools like the Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify biological pathways and diseases that are significantly associated with the predicted targets. frontiersin.orgresearchgate.net

This in silico analysis can generate initial hypotheses about the compound's mechanism of action and potential therapeutic applications, guiding subsequent experimental validation. frontiersin.org

Exploration of Novel Biological Hypotheses and Research Avenues

While direct biological data for this compound is scarce, the activities of structurally related compounds provide a fertile ground for generating novel research hypotheses. The biphenylcarboxamide scaffold is present in molecules with a range of biological activities.

For example, various biphenylcarboxamide derivatives have been investigated for their potential as:

Antifungal Agents: A study on novel carboxamide derivatives with a biphenyl (B1667301) pharmacophore demonstrated their potential as fungicidal agents, particularly against Botrytis cinerea. nih.gov

Platelet-Activating Factor (PAF) Antagonists: A series of N-[4-(3-pyridinyl)butyl]-1,1'-biphenyl-4-carboxamides have shown activity as PAF antagonists, which could have implications for treating inflammatory conditions and bronchospasm. nih.gov

Anti-inflammatory and Immunomodulatory Agents: The related compound, 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen), has exhibited potent anti-inflammatory, antiarthritic, and immunomodulatory effects. researchgate.net

Anticancer and Antimicrobial Agents: Derivatives of 4-(2′,4′-difluorobiphenyl-4-yl)-6-arylpyrimidin-2-amine have been synthesized and evaluated for their cytotoxic and antimicrobial activities. azolifesciences.com Similarly, carbamothioyl-furan-2-carboxamide derivatives have shown potential as anticancer and antimicrobial agents. youtube.com

Table 1: Biological Activities of Structurally Related Biphenyl Carboxamide and Difluorobiphenyl Derivatives

| Compound Class | Reported Biological Activity | Potential Research Avenue for this compound | Reference(s) |

| Biphenyl Carboxamide Derivatives | Antifungal (against Botrytis cinerea) | Investigation as a novel agricultural or clinical antifungal agent. | nih.gov |

| N-[4-(3-pyridinyl)butyl]-1,1'-biphenyl-4-carboxamides | Platelet-Activating Factor (PAF) Antagonist | Exploration of its potential in inflammatory and respiratory disorders. | nih.gov |

| 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid | Anti-inflammatory, Antiarthritic, Immunomodulatory | Evaluation of its efficacy in models of autoimmune and inflammatory diseases. | researchgate.net |

| 4-(2′,4′-difluorobiphenyl-4-yl)-6-arylpyrimidin-2-amine Derivatives | Cytotoxic, Antimicrobial | Screening for anticancer and antibacterial/antifungal properties. | azolifesciences.com |

| Carbamothioyl-furan-2-carboxamide Derivatives | Anticancer, Antimicrobial | Investigation of its potential as a lead compound for cancer and infectious diseases. | youtube.com |

Advancements in Automated Synthesis and High-Throughput Screening for Derivatives

To fully explore the structure-activity relationship (SAR) of this compound, the synthesis and screening of a diverse library of its derivatives are essential. Modern advancements in automated synthesis and high-throughput screening (HTS) can significantly accelerate this process.

Automated synthesis platforms can facilitate the rapid and efficient production of a wide array of analogues by modifying the biphenyl core, the carboxamide linker, and the substitution patterns on the phenyl rings. labmanager.com These platforms allow for the precise control of reaction conditions and the purification of products in a parallel fashion, dramatically increasing the throughput of compound generation.

Once a library of derivatives is synthesized, HTS can be employed to rapidly assess their biological activity against a panel of targets or in cell-based assays.

Table 2: Hypothetical High-Throughput Screening Cascade for this compound Derivatives

| Screening Stage | Assay Type | Purpose | Key Parameters Measured |

| Primary Screen | Biochemical Assays | To identify initial hits against a panel of predicted or hypothesized targets (e.g., fungal enzymes, inflammatory mediators). | Percent inhibition, IC50 |

| Secondary Screen | Cell-Based Assays | To confirm the activity of primary hits in a more biologically relevant context (e.g., antifungal activity against various fungal strains, anti-inflammatory effects in immune cells). | EC50, cytotoxicity |

| Tertiary Screen | ADME-Tox Profiling | To assess the drug-like properties of confirmed hits, including absorption, distribution, metabolism, excretion, and toxicity. | Solubility, permeability, metabolic stability, cytotoxicity |

This systematic approach, combining automated synthesis and HTS, would enable a comprehensive exploration of the chemical space around this compound, leading to the identification of optimized lead compounds with improved potency and desirable pharmacokinetic properties.

Collaborative Research Initiatives and Open Science Contributions in Chemical Discovery

The traditional model of drug discovery, often conducted in silos, is gradually giving way to more collaborative and open approaches. nih.gov The academic discovery potential of a molecule like this compound could be significantly enhanced through collaborative research initiatives and contributions to open science platforms. nih.govmedrxiv.org

Engaging in public-private partnerships can provide access to specialized expertise, resources, and screening libraries that may not be available within a single academic institution. nih.gov Furthermore, adopting open science principles, such as the public dissemination of research data and the sharing of chemical probes, can foster a more collaborative research environment and accelerate the pace of discovery. nih.govopenmedicinalchemistryjournal.com

Initiatives like the Structural Genomics Consortium (SGC), which makes protein structures freely available, serve as a model for how open access to fundamental research tools can benefit the entire scientific community. nih.gov By making well-characterized derivatives of this compound available as open-access chemical probes, researchers from various disciplines could investigate their utility in a wide range of biological systems, potentially uncovering novel mechanisms and therapeutic applications that might otherwise remain undiscovered.

Q & A

Q. What are the standard methodologies for synthesizing 2',2-Difluorobiphenyl-4-carboxamide, and how do reaction conditions influence yield?

Synthesis typically involves coupling fluorinated biphenyl precursors with carboxamide groups via Ullmann or Suzuki-Miyaura reactions. Reaction conditions (e.g., temperature, catalyst loading, solvent polarity) critically affect yield. For example, palladium-catalyzed cross-coupling under inert atmospheres at 80–100°C often optimizes efficiency . Factorial design experiments (e.g., varying catalyst ratios and solvent systems) can systematically identify optimal conditions .

Q. How can researchers characterize the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, while nuclear magnetic resonance (NMR, ¹⁹F and ¹H) confirms structural integrity. Mass spectrometry (MS) validates molecular weight. Lipophilicity (logP) can be determined via reverse-phase HPLC to infer solubility profiles .

Q. What challenges arise in sourcing reliable literature data for fluorinated carboxamides, and how can they be addressed?

Discrepancies in CAS RN assignments or synonyms (e.g., "2',2-difluorobiphenyl" vs. "4-carboxamide" variants) complicate literature searches. Cross-referencing PubChem, NIST Chemistry WebBook, and regulatory databases (e.g., EPA DSSTox) ensures accuracy. Analytical validation (e.g., NMR comparison with published spectra) resolves ambiguities .

Q. What solubility and stability considerations are critical for handling this compound in vitro?

The compound’s solubility in polar solvents (e.g., DMSO) and stability under light/heat should be empirically tested. Storage at –20°C in anhydrous conditions minimizes hydrolysis. Pre-formulation studies using thermal gravimetric analysis (TGA) and accelerated stability testing (40°C/75% RH) predict degradation pathways .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound while minimizing by-products?

A 2³ factorial design (factors: temperature, catalyst concentration, reaction time) identifies interactions between variables. For instance, higher temperatures may reduce reaction time but increase side-product formation. Response surface methodology (RSM) models nonlinear relationships, enabling predictive optimization .

Q. What mechanistic insights explain contradictory biological activity data for fluorinated carboxamide derivatives?

Discrepancies may arise from stereoelectronic effects (fluorine’s electron-withdrawing properties) or assay-specific conditions (e.g., pH, cell lines). Computational studies (density functional theory, DFT) can correlate substituent positions with receptor binding affinities. Comparative studies using analogs (e.g., 4-(2-Fluorophenyl)-4-oxobutanoic acid) clarify structure-activity relationships .

Q. How do researchers resolve conflicting stability data for this compound under physiological conditions?

Accelerated degradation studies (e.g., forced hydrolysis at pH 1–13) paired with LC-MS/MS identify degradation products. Contradictions often stem from matrix effects (e.g., buffer composition). Multivariate regression analysis isolates critical degradation factors (e.g., oxidative vs. hydrolytic pathways) .

Q. What advanced analytical techniques validate the compound’s interaction with biological targets?

Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while surface plasmon resonance (SPR) measures kinetics. For intracellular targets, fluorescence polarization assays or cryo-EM imaging provide mechanistic insights. Cross-validation with in silico docking (e.g., AutoDock Vina) enhances reliability .

Q. How can researchers design experiments to assess the environmental impact of fluorinated carboxamide intermediates?

Life cycle assessment (LCA) models coupled with ecotoxicity assays (e.g., Daphnia magna acute toxicity tests) evaluate environmental persistence. Membrane separation technologies (e.g., nanofiltration) can be tested for efficient recovery of fluorinated by-products .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.